molecular formula C30H52O4 B12300532 17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol

17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol

Cat. No.: B12300532
M. Wt: 476.7 g/mol
InChI Key: JLYBBRAAICDTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mogrol can be synthesized through a de novo biosynthesis pathway in Saccharomyces cerevisiae. This involves constructing a metabolic pathway in yeast cells, optimizing the precursor supply, inhibiting the sterol synthesis pathway using the Clustered Regularly Interspaced Short Palindromic Repeats Interference system (CRISPRi), and optimizing the expression and reduction system of P450 enzymes. This method has significantly improved the mogrol titer .

Industrial Production Methods

Industrial production of mogrol typically involves extraction from Siraitia grosvenorii fruit. the yield is relatively low, ranging from 0.55% to 0.65% . The development of microbial cell factories, such as the engineered yeast strains mentioned above, offers a promising alternative for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Mogrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.

Major Products

The major products formed from these reactions include various mogrol derivatives, which have been studied for their enhanced biological activities. For example, synthesized mogrol derivatives have shown significant antiproliferative effects on human lung cancer cell lines .

Scientific Research Applications

Mogrol has a wide range of scientific research applications, including:

Mechanism of Action

Mogrol exerts its effects through various molecular targets and pathways. It activates the AMP-activated protein kinase (AMPK) pathway, contributing to its antihyperglycemic and antilipidemic effects. Additionally, mogrol inhibits the extracellular signal-regulated kinase 1/2 (ERK1/2) and signal transducer and activator of transcription three (STAT3) pathways, which are implicated in leukemia carcinogenesis .

Comparison with Similar Compounds

Mogrol is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include other cucurbitane-type triterpenoids and mogrosides, which are glycosylated derivatives of mogrol. While these compounds share some biological activities, mogrol’s ability to activate specific molecular pathways and its potential therapeutic applications make it distinct .

Properties

IUPAC Name

17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYBBRAAICDTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.